molecular formula C14H17N3O3 B2952443 2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide CAS No. 1797872-96-8

2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide

Cat. No.: B2952443
CAS No.: 1797872-96-8
M. Wt: 275.308
InChI Key: FATAKBYBQFQMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core linked to a pyrazole moiety substituted with an oxolane (tetrahydrofuran) ring. The furan ring is substituted with methyl groups at positions 2 and 5, while the pyrazole is functionalized at the 1-position with an oxolan-3-yl group. This structure combines electron-donating (methyl, oxolane) and aromatic (furan, pyrazole) components, which may influence its physicochemical and biological properties. Potential applications may include antimicrobial or agrochemical uses, inferred from structurally related pyrazole and furan derivatives in the literature .

Properties

IUPAC Name

2,5-dimethyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9-5-13(10(2)20-9)14(18)16-11-6-15-17(7-11)12-3-4-19-8-12/h5-7,12H,3-4,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATAKBYBQFQMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Oxolane Ring: The oxolane ring can be attached via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the furan, pyrazole, and oxolane intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) NH Chemical Shift (δ, ppm)
Target Compound Pyrazole-furan 1-(Oxolan-3-yl) Not reported N/A ~11.9 (estimated, DMSO)
3a () Pyrazole-pyrazole 1-Phenyl, 4-cyano 133–135 68 8.12 (CDCl₃)
7b () Thiazole-furan 5-(3-Methylbenzyl) 116–117 76 11.90 (DMSO)

Spectroscopic and Analytical Data

  • ¹H-NMR : The target’s carboxamide NH proton is expected to resonate near δ 11.9 in DMSO (similar to 7b), downfield-shifted compared to δ 8.12 in CDCl₃ for 3a.
  • Mass spectrometry : The molecular ion ([M+H]⁺) would likely align with analogs, e.g., 417–437 m/z for pyrazole derivatives in .

Functional Implications

  • The oxolane group’s oxygen may enhance hydrogen-bonding interactions, improving target engagement compared to halogenated analogs.
  • Solubility and stability : The oxolane substituent likely improves aqueous solubility over aryl groups (e.g., 3a) but may reduce thermal stability, as seen in lower melting points for flexible substituents (e.g., 7b: 116–117°C vs. 3d: 181–183°C).

Biological Activity

2,5-Dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N4O3C_{13}H_{16}N_{4}O_{3}. Its structure includes a furan ring, a pyrazole moiety, and an oxolane group, contributing to its pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of cancer cell lines. For instance, similar compounds have demonstrated cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .
  • Antimicrobial Properties : Compounds with similar structures have been assessed for their antibacterial and antifungal activities. For example, certain derivatives showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

The mechanisms by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cellular processes. For instance, inhibition of topoisomerase I has been noted in related compounds, suggesting a potential pathway for anticancer activity .
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death .

Case Studies

Several studies provide insights into the biological activities of related compounds:

Study 1: Antiproliferative Activity

A study investigated a library of pyrazole derivatives and found that certain compounds exhibited significant antiproliferative effects on various cancer cell lines. The most potent compounds were further analyzed for their mechanisms of action, revealing interactions with cellular pathways critical for tumor growth .

Study 2: Antimicrobial Efficacy

In another study, derivatives similar to this compound were evaluated for their antimicrobial properties. Results indicated that some compounds had MIC values comparable to standard antibiotics against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntiproliferativeHCT-116 (Colorectal)Significant cytotoxicity
AntiproliferativeHeLa (Cervical)Induction of apoptosis
AntibacterialStaphylococcus aureusMIC = 2 μg/ml
AntibacterialEscherichia coliMIC comparable to standard drugs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.